molecular formula C20H19N3O3S2 B2923098 4-((4-nitrobenzyl)thio)-1-(thiophen-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 941946-27-6

4-((4-nitrobenzyl)thio)-1-(thiophen-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B2923098
CAS No.: 941946-27-6
M. Wt: 413.51
InChI Key: FMLIAVCJHMCNJQ-UHFFFAOYSA-N
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Description

The compound 4-((4-nitrobenzyl)thio)-1-(thiophen-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one features a tetrahydroquinazolin-2(1H)-one core, a bicyclic scaffold with established relevance in medicinal chemistry due to its privileged substructure characteristics . The molecule is substituted at position 4 with a thioether-linked 4-nitrobenzyl group and at position 1 with a thiophen-2-ylmethyl moiety.

For example, 4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one (compound 1a in ) is synthesized using 4-chlorobenzaldehyde, cyclohexanone, and urea with KOH catalysis, yielding white crystals with defined IR and NMR signatures .

Properties

IUPAC Name

4-[(4-nitrophenyl)methylsulfanyl]-1-(thiophen-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c24-20-21-19(28-13-14-7-9-15(10-8-14)23(25)26)17-5-1-2-6-18(17)22(20)12-16-4-3-11-27-16/h3-4,7-11H,1-2,5-6,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLIAVCJHMCNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=CS3)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-nitrobenzyl)thio)-1-(thiophen-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O2SC_{18}H_{20}N_{2}O_{2}S, with a molecular weight of approximately 344.43 g/mol. The structure features a tetrahydroquinazolinone core substituted with a 4-nitrobenzyl thioether and a thiophen-2-ylmethyl group, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial , anticancer , and anti-inflammatory properties. Below is a summary of key findings:

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit significant antimicrobial effects. For instance, compounds containing thiophene rings have demonstrated effectiveness against various bacterial strains and fungi. The presence of the nitro group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.

Anticancer Activity

Recent studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells. For example, a related derivative displayed cytotoxicity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines with IC50 values of 4.37 μM and 8.03 μM, respectively . The mechanism appears to involve the inhibition of key cellular pathways related to DNA replication and repair.

Anti-inflammatory Effects

Compounds with thiophene moieties have also been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, suggesting potential therapeutic applications in conditions such as arthritis or chronic inflammation.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Bioreduction of Nitro Group : The nitro group can undergo reduction to form reactive intermediates that interact with cellular targets.
  • Thioether Linkage : This feature may facilitate binding to proteins or enzymes critical for cellular function.
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival.

Data Tables

Biological ActivityCell Line/PathogenIC50 Value (μM)Reference
AnticancerHepG-24.37
AnticancerA-5498.03
AntimicrobialVarious BacteriaVariable
Anti-inflammatoryIn vitro modelsVariable

Case Studies

  • Cytotoxicity Assessment : In a study assessing the cytotoxic effects on HepG-2 cells, the compound was found to significantly reduce cell viability compared to untreated controls, indicating potent anticancer properties.
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy against multiple bacterial strains using disc diffusion methods, demonstrating significant inhibition zones compared to standard antibiotics.
  • Mechanistic Studies : Investigations into the mechanism revealed that the compound induces oxidative stress in target cells, leading to increased levels of reactive oxygen species (ROS), which contribute to cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

The table below compares the target compound with structurally similar tetrahydroquinazolin-2(1H)-one derivatives:

Compound Name Substituents (Position) Melting Point (°C) IR (Key Peaks, cm⁻¹) NMR (δ, ppm) Highlights Source
4-((4-Nitrobenzyl)thio)-1-(thiophen-2-ylmethyl)-5,6,7,8-THQ-2(1H)-one 4-(4-Nitrobenzyl-S), 1-(Thiophen) Not reported ~1670 (C=O), ~1520 (NO₂) Thiophene H: ~6.9–7.3; NO₂ C: ~148 (Inferred)
4-(4-Chlorophenyl)-5,6,7,8-THQ-2(1H)-one (1a , ) 4-(4-Cl-Ph) 198–200 1665 (C=O), 760 (C-Cl) Aromatic H: 7.3–7.5; Cl-C: ~138
4-(3-Nitrophenyl)-5,6,7,8-THQ-2(1H)-one (1b , ) 4-(3-NO₂-Ph) 210–212 1660 (C=O), 1530 (NO₂) NO₂-C: ~148; Aromatic H: 8.0–8.2
1-Methyl-3-(4-substituted phenyl-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-DHQ-4-one (5Fa1–5Fk11 , ) 2-(Thiophen), 3-(Thiazole) 170–283 ~1660 (C=O), ~1250 (C-S) Thiophene H: ~6.9–7.3; Thiazole H: ~7.5
1-(2-Hydroxyethyl)-4-(naphthalen-1-ylmethylthio)-5,6,7,8-THQ-2(1H)-one () 4-(Naphthalenyl-S), 1-(HE) Not reported ~1675 (C=O), ~3400 (OH) Naphthalene H: ~7.4–8.3; OH: ~2.5
Key Observations:
  • Electron-withdrawing substituents (e.g., NO₂, Cl) lower melting points compared to electron-donating groups (e.g., OCH₃) due to reduced intermolecular interactions .
  • The thiophen-2-ylmethyl group in the target compound and 5Fa1–5Fk11 () introduces distinct aromatic proton environments (δ ~6.9–7.3), differentiating them from purely phenyl-substituted analogs .
  • Thioether linkages (e.g., 4-nitrobenzyl-S in the target compound vs. naphthalenyl-S in ) exhibit IR C-S stretches near 650–750 cm⁻¹, though overlapping with other peaks may obscure precise assignment .

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